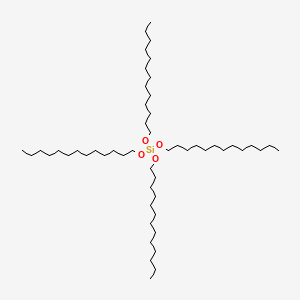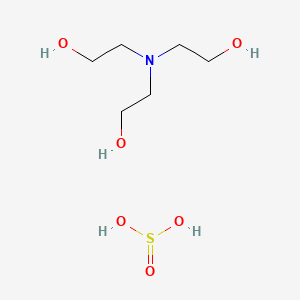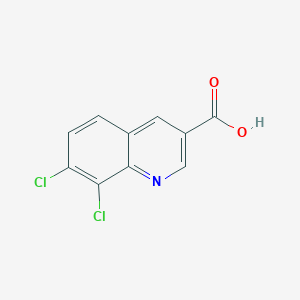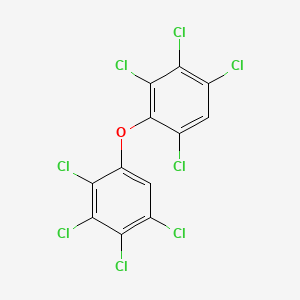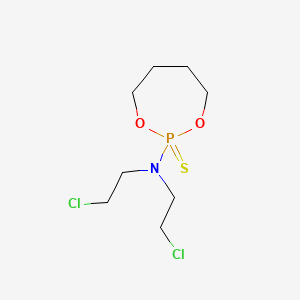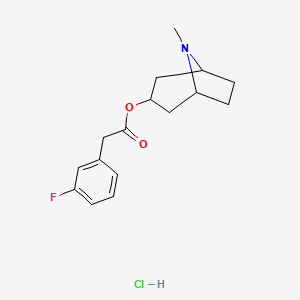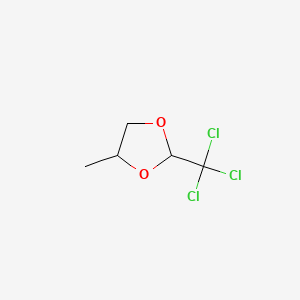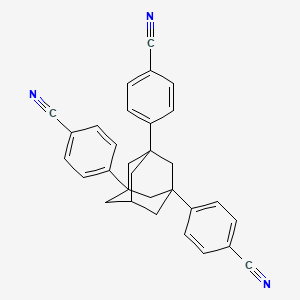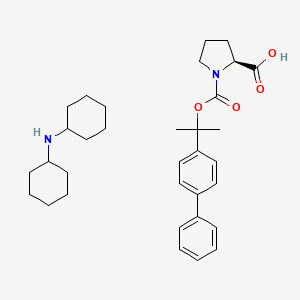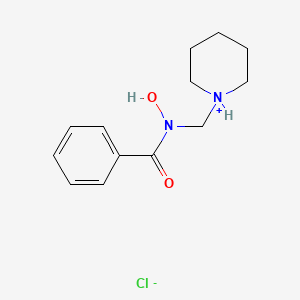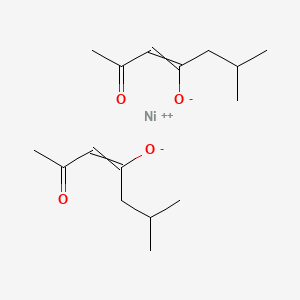
6-Methyl-2-oxohept-3-en-4-olate;nickel(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-2-oxohept-3-en-4-olate;nickel(2+) is a coordination compound with the molecular formula C₁₆H₂₆NiO₄. This compound is known for its unique structure, where a nickel ion is coordinated with the organic ligand 6-Methyl-2-oxohept-3-en-4-olate. It has applications in various fields, including catalysis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-oxohept-3-en-4-olate;nickel(2+) typically involves the reaction of 6-Methyl-2-oxohept-3-en-4-olate with a nickel salt, such as nickel(II) chloride or nickel(II) acetate, under controlled conditions. The reaction is usually carried out in an organic solvent like ethanol or methanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the coordination compound.
Industrial Production Methods
On an industrial scale, the production of 6-Methyl-2-oxohept-3-en-4-olate;nickel(2+) follows similar principles but is optimized for higher yields and purity. The process involves the use of high-purity starting materials and solvents, and the reaction conditions are carefully monitored to ensure consistent product quality. The final product is typically purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-2-oxohept-3-en-4-olate;nickel(2+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where the 6-Methyl-2-oxohept-3-en-4-olate ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand and heating the reaction mixture.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) complexes, while reduction can produce nickel(I) species. Ligand substitution reactions result in new coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
6-Methyl-2-oxohept-3-en-4-olate;nickel(2+) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in metal-based drug design.
Industry: It is used in the development of advanced materials, such as metal-organic frameworks and coordination polymers.
Wirkmechanismus
The mechanism of action of 6-Methyl-2-oxohept-3-en-4-olate;nickel(2+) involves its ability to coordinate with other molecules and ions. The nickel ion acts as a central metal, forming coordination bonds with the 6-Methyl-2-oxohept-3-en-4-olate ligand and other potential ligands. This coordination can influence the reactivity and properties of the compound, making it useful in catalysis and material science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zinc, (Z)-6-Methyl-2-oxohept-3-en-4-olate: This compound is similar in structure but contains zinc instead of nickel.
Copper, (Z)-6-Methyl-2-oxohept-3-en-4-olate: Another similar compound where copper replaces nickel.
Uniqueness
6-Methyl-2-oxohept-3-en-4-olate;nickel(2+) is unique due to the specific properties imparted by the nickel ion. Nickel complexes often exhibit distinct catalytic activities and electronic properties compared to their zinc and copper counterparts, making them valuable in specific applications.
Eigenschaften
CAS-Nummer |
14522-99-7 |
|---|---|
Molekularformel |
C16H26NiO4 |
Molekulargewicht |
341.07 g/mol |
IUPAC-Name |
6-methyl-2-oxohept-3-en-4-olate;nickel(2+) |
InChI |
InChI=1S/2C8H14O2.Ni/c2*1-6(2)4-8(10)5-7(3)9;/h2*5-6,10H,4H2,1-3H3;/q;;+2/p-2 |
InChI-Schlüssel |
HDBAKCZCEGXHMX-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)CC(=CC(=O)C)[O-].CC(C)CC(=CC(=O)C)[O-].[Ni+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





